molecular formula C17H21N5O3 B3897992 4-(diethylamino)-2-methoxybenzaldehyde (5-nitro-2-pyridinyl)hydrazone

4-(diethylamino)-2-methoxybenzaldehyde (5-nitro-2-pyridinyl)hydrazone

Cat. No. B3897992
M. Wt: 343.4 g/mol
InChI Key: LFTSCURAEKHGAB-ODLFYWEKSA-N
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Description

4-(diethylamino)-2-methoxybenzaldehyde (5-nitro-2-pyridinyl)hydrazone, commonly known as DEANIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DEANIP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 357.42 g/mol. In

Mechanism of Action

DEANIP acts as a chelator for zinc ions, forming a stable complex that exhibits fluorescence. The complex can be used to detect changes in zinc ion concentration in biological samples, which can be indicative of certain diseases. Additionally, DEANIP's metal-chelating properties make it a potential candidate for use in anti-cancer therapy, as it can inhibit the growth of cancer cells by disrupting their metal ion homeostasis.
Biochemical and Physiological Effects:
DEANIP has been shown to have low toxicity in vitro, indicating its potential for use in biological systems. However, its effects on living organisms have not been extensively studied, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

DEANIP's fluorescent properties and metal-chelating abilities make it a useful tool for studying zinc ion concentration in biological samples. Its low toxicity also makes it a potential candidate for use in biological systems. However, DEANIP's stability and solubility in aqueous solutions are limited, which may affect its performance in certain experiments.

Future Directions

Further research is needed to fully understand DEANIP's potential applications in scientific research. Future studies could explore its use as a photosensitizer in photodynamic therapy, as well as its potential as a metal-chelating agent in anti-cancer therapy. Additionally, modifications to DEANIP's chemical structure could improve its stability and solubility in aqueous solutions, making it a more versatile tool for scientific research.

Scientific Research Applications

DEANIP has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a ligand in the synthesis of metal complexes for potential use in anti-cancer therapy. Additionally, DEANIP has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

N-[(Z)-[4-(diethylamino)-2-methoxyphenyl]methylideneamino]-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-4-21(5-2)14-7-6-13(16(10-14)25-3)11-19-20-17-9-8-15(12-18-17)22(23)24/h6-12H,4-5H2,1-3H3,(H,18,20)/b19-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTSCURAEKHGAB-ODLFYWEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(diethylamino)-2-methoxybenzaldehyde (5-nitro-2-pyridinyl)hydrazone
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4-(diethylamino)-2-methoxybenzaldehyde (5-nitro-2-pyridinyl)hydrazone
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4-(diethylamino)-2-methoxybenzaldehyde (5-nitro-2-pyridinyl)hydrazone
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4-(diethylamino)-2-methoxybenzaldehyde (5-nitro-2-pyridinyl)hydrazone
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4-(diethylamino)-2-methoxybenzaldehyde (5-nitro-2-pyridinyl)hydrazone
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4-(diethylamino)-2-methoxybenzaldehyde (5-nitro-2-pyridinyl)hydrazone

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